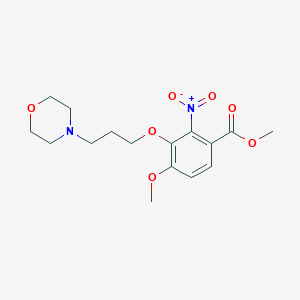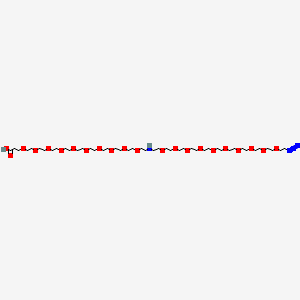
3-(6-Nitro-3-indolyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Nitro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-3-indolyl)propanoic Acid typically involves the nitration of indole derivatives followed by a series of chemical reactions to introduce the propanoic acid moiety. One common method involves the nitration of 3-indolepropionic acid using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization and chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Nitro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-(6-Amino-3-indolyl)propanoic Acid and other substituted indole derivatives.
Applications De Recherche Scientifique
3-(6-Nitro-3-indolyl)propanoic Acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other indole derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and metabolic disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(6-Nitro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Indolepropionic Acid: A closely related compound with similar structural features but lacking the nitro group.
Indole-3-acetic Acid: Another indole derivative with a carboxylic acid group at the 3rd position.
Indole-3-butyric Acid: Similar to 3-Indolepropionic Acid but with a longer carbon chain.
Uniqueness
The presence of the nitro group at the 6th position of the indole ring in 3-(6-Nitro-3-indolyl)propanoic Acid distinguishes it from other indole derivatives. This structural feature imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-11(15)4-1-7-6-12-10-5-8(13(16)17)2-3-9(7)10/h2-3,5-6,12H,1,4H2,(H,14,15) |
Clé InChI |
YWRBQVFQQYVDMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



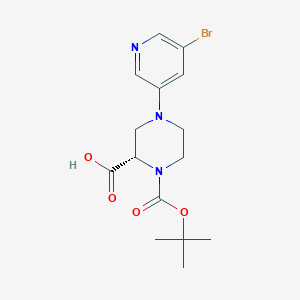
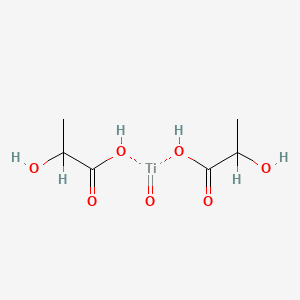
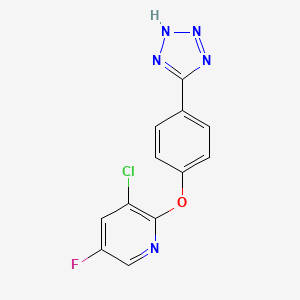

![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
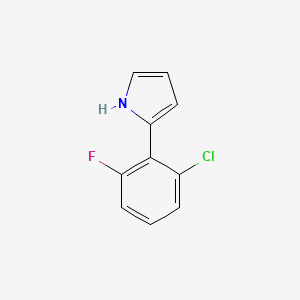
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)

